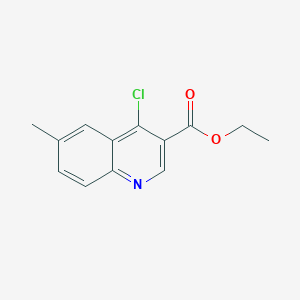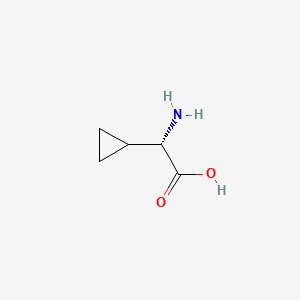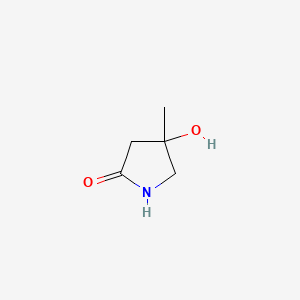
4-氯-2-(三氟甲基)喹唑啉
描述
4-Chloro-2-(trifluoromethyl)quinazoline, or 4-CQ, is an organic compound with a trifluoromethyl group attached to the quinazoline ring. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. 4-CQ has been found to be a potent inhibitor of several enzymes, including tyrosine kinases, cytochrome P450 enzymes, and proteases. It also has been studied for its ability to modulate cell signaling pathways.
科学研究应用
Anticancer Research
4-Chloro-2-(trifluoromethyl)quinazoline: has been identified as a key compound in anticancer research. Its structure–activity relationship (SAR) is leveraged to develop anti-tumor agents . The compound’s ability to interact with various cellular targets makes it a valuable scaffold for designing new cancer therapies.
Antibacterial Agents
The compound serves as a foundation for creating new antibacterial agents. Due to the rise of antibiotic-resistant strains, there is a pressing need for novel antibiotics. Quinazoline derivatives, including 4-Chloro-2-(trifluoromethyl)quinazoline , have shown promise in combating resistant bacterial strains .
Antifungal Applications
Similar to its antibacterial properties, 4-Chloro-2-(trifluoromethyl)quinazoline is also explored for its antifungal capabilities. Its structural framework is conducive to synthesizing compounds that can treat fungal infections effectively .
Neurological Disorders
Research has indicated that quinazoline derivatives can be used to treat neurological disorders such as Parkinson’s disease and epilepsy. The compound’s interaction with neural pathways offers potential for developing drugs that can alleviate symptoms and possibly slow disease progression .
Anti-inflammatory and Analgesic
The anti-inflammatory and analgesic properties of 4-Chloro-2-(trifluoromethyl)quinazoline make it a candidate for the development of new pain relief medications. Its efficacy in reducing inflammation can lead to treatments for conditions like arthritis .
Cardiovascular Applications
Quinazoline derivatives have been used in cardiovascular drugs such as prazosin and doxazosin, which are used to treat conditions like benign prostatic hyperplasia. The structural attributes of 4-Chloro-2-(trifluoromethyl)quinazoline could be harnessed to develop new cardiovascular medications .
属性
IUPAC Name |
4-chloro-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJSNOYNVQOJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363078 | |
| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)quinazoline | |
CAS RN |
52353-35-2 | |
| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1586182.png)

![Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1586185.png)







![1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1586201.png)

